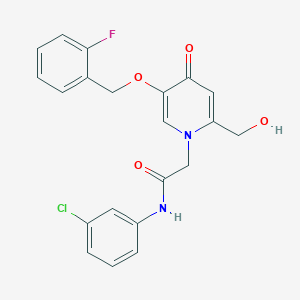

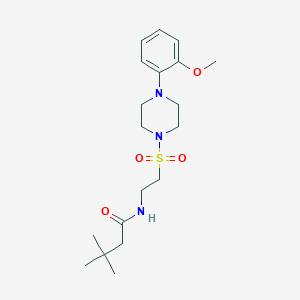

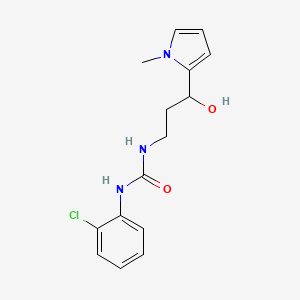

![molecular formula C17H18N2O4S2 B2694381 3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1428367-64-9](/img/structure/B2694381.png)

3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophene and piperidine rings could be formed using well-established synthetic methods . The sulfonyl group could be introduced using a sulfonylation reaction . Finally, the benzo[d]oxazol-2(3H)-one group could be formed using a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene and piperidine rings would add a degree of rigidity to the molecule, while the sulfonyl group would likely be quite polar, potentially allowing the molecule to participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the thiophene ring could undergo electrophilic aromatic substitution reactions . The piperidine ring could act as a base or nucleophile in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl group could make the compound more soluble in polar solvents .Scientific Research Applications

Antibacterial Activity

This compound exhibits interesting potential as an antibacterial agent. In the active site region (20 Å) of oxidoreductase protein 1XDQ, specific amino acids (such as Glu 48, Tyr 47, Phe 46, and Gly 205) play crucial roles in antibacterial activity . Further research could explore its mechanism of action and optimize its efficacy.

Antifungal Properties

Within the same active region, the compound interacts with specific amino acids (e.g., Ile 19, Ile 112, Glu 32, Ile 9, Arg 79, and Ser 78) in protein 3QLS, enhancing antifungal activity . Investigating its mode of action against fungal pathogens could lead to valuable insights for drug development.

Novel Heterocyclic Compounds

The compound serves as a key precursor for novel heterocyclic compounds. By coupling N-(1H-benzoxazol-2-yl)carbonyl hydrazide dicyanide with 2-amino-1H-benzoxazol, researchers can synthesize diverse derivatives . These derivatives may have applications in medicinal chemistry, materials science, or other fields.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-5-(4-thiophen-2-ylpiperidin-1-yl)sulfonyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-18-14-11-13(4-5-15(14)23-17(18)20)25(21,22)19-8-6-12(7-9-19)16-3-2-10-24-16/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYKZSSBVHYENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)C4=CC=CS4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

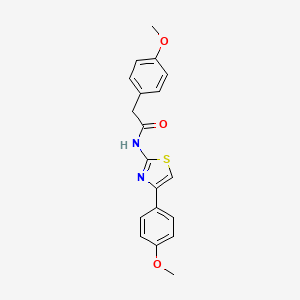

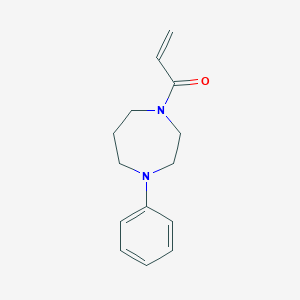

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2694298.png)

![N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide](/img/structure/B2694305.png)

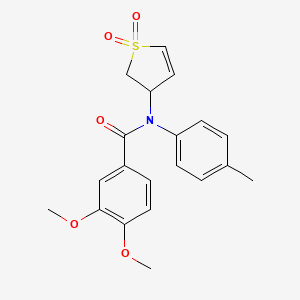

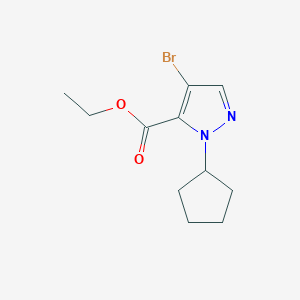

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2694306.png)

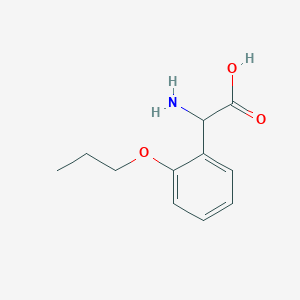

![[2-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2694310.png)

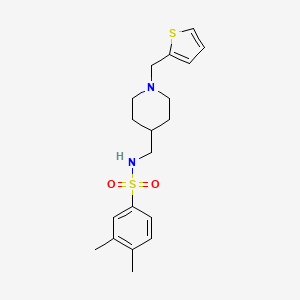

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2694318.png)